molecular formula C13H12O4 B14202478 4-(2-Formylphenoxy)but-2-yn-1-yl acetate CAS No. 874163-53-8

4-(2-Formylphenoxy)but-2-yn-1-yl acetate

Cat. No.: B14202478
CAS No.: 874163-53-8
M. Wt: 232.23 g/mol
InChI Key: SUTAKHHEXNMGOU-UHFFFAOYSA-N
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Description

4-(2-Formylphenoxy)but-2-yn-1-yl acetate is an organic compound with the molecular formula C13H10O4. It is characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a but-2-yn-1-yl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylphenoxy)but-2-yn-1-yl acetate typically involves the reaction of 2-formylphenol with but-2-yn-1-yl acetate under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Formylphenoxy)but-2-yn-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-(2-Carboxyphenoxy)but-2-yn-1-yl acetate.

    Reduction: 4-(2-Hydroxyphenoxy)but-2-yn-1-yl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Formylphenoxy)but-2-yn-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenoxy)but-2-yn-1-yl acetate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy and but-2-yn-1-yl acetate moieties can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

    4-(2,2’-Bithiophen-5-yl)but-3-yn-1-yl acetate: Similar structure but with a bithiophene moiety instead of a formylphenoxy group.

    (2-Formylphenoxy)acetate: Lacks the but-2-yn-1-yl acetate moiety.

Uniqueness: 4-(2-Formylphenoxy)but-2-yn-1-yl acetate is unique due to the combination of its formylphenoxy and but-2-yn-1-yl acetate groups, which confer distinct reactivity and interaction profiles compared to similar compounds.

Properties

CAS No.

874163-53-8

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

4-(2-formylphenoxy)but-2-ynyl acetate

InChI

InChI=1S/C13H12O4/c1-11(15)16-8-4-5-9-17-13-7-3-2-6-12(13)10-14/h2-3,6-7,10H,8-9H2,1H3

InChI Key

SUTAKHHEXNMGOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC#CCOC1=CC=CC=C1C=O

Origin of Product

United States

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